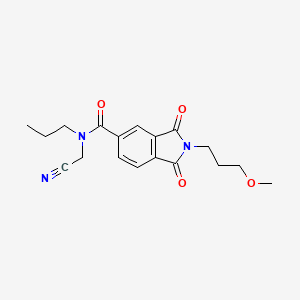
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The ethoxyphenyl group attached to the pyrimidine ring suggests that the compound could exhibit interesting chemical and biological properties, potentially including anticancer or analgesic activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared from 2(1H) pyridone via a series of reactions including hydrolysis, decarboxylation, O-alkylation, rearrangement, and coupling with substituted aliphatic amines . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which was obtained by condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . These methods could potentially be adapted for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as NMR spectroscopy, MS, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, was determined using single-crystal X-ray diffraction data, which provided detailed information about the unit cell dimensions and the absolute configuration of the chiral center . These techniques are essential for confirming the structure of synthesized compounds, including N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The study of 2-ethoxycarbonyl-3-isothiocyanatopyridine showed that it could be converted with nucleophiles into pyrido[3,2-d]pyrimidine derivatives either directly or through intermediates such as thiourethane . These reactions demonstrate the reactivity of the pyridine and pyrimidine moieties and provide insights into the types of chemical transformations that N-(2-ethoxyphenyl)pyrimidine-2-carboxamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethoxy group can affect these properties. For example, the introduction of a methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine derivatives was found to enhance their biological activity . Detailed analysis of the physical and chemical properties of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide would require experimental data, which could be obtained through methods such as polarimetry, elemental analysis, and biological assays.
Zukünftige Richtungen
The development of novel pyrimidine derivatives, including “N-(2-ethoxyphenyl)pyrimidine-2-carboxamide”, is a promising area of research . These compounds have potential applications in the treatment of various diseases, including tuberculosis and cancer . Future research could focus on improving the drug-like properties of these compounds and exploring their potential therapeutic applications .
Wirkmechanismus
Target of Action
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a pyrimidine derivative . Pyrimidines are known to interact with various biological targets, including enzymes, receptors, and nucleic acids . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, often by binding to the active site and inhibiting the function of the target . This can result in changes to cellular processes and pathways .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways, often by inhibiting key enzymes or interacting with nucleic acids .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXLRYYPGFPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B3004316.png)
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)

![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)
